Stereoisomer-Dependent Antiplatelet Activity: S-Enantiomer vs R-Enantiomer Direct Comparison
In a direct head-to-head comparison using washed human platelets, (S)-(+)-clopidogrel produced significantly greater inhibition of ADP (6 μM)-induced platelet aggregation than the R-enantiomer SR 25989 C at equimolar concentrations [1]. The S-enantiomer exhibited an IC₅₀ of 1.9±0.3 μM against ADP-induced aggregation, while the R-enantiomer at 30 μM achieved only partial inhibition [1].
| Evidence Dimension | Inhibition of ADP (6 μM)-induced platelet aggregation |
|---|---|
| Target Compound Data | 70±1% inhibition at 30 μM; IC₅₀ = 1.9±0.3 μM |
| Comparator Or Baseline | R-enantiomer SR 25989 C: 32±5% inhibition at 30 μM |
| Quantified Difference | 2.2-fold higher inhibition (70% vs 32%, P<0.05, n=5) |
| Conditions | Washed human platelets; turbidimetry; 30 min incubation; 30 μM compound concentration |
Why This Matters
The R-enantiomer lacks sufficient antiplatelet activity at the same concentration, making it unsuitable as a functional substitute; procurement of enantiomerically pure (S)-(+)-clopidogrel is mandatory for any assay requiring P2Y₁₂-mediated platelet inhibition.
- [1] Weber AA, Reimann S, Schrör K. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. Br J Pharmacol. 1999;126(2):415-420. View Source
